1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one
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Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is a complex organic compound that features a combination of piperidine, pyrrole, and phenyl groups. This compound is known for its significant role in various chemical and biological applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The key steps include:
Formation of 4-(4-Chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized through the reaction of 4-chlorobenzaldehyde with piperidine under basic conditions, followed by oxidation to introduce the hydroxyl group.
Formation of 3-Phenyl-3-(1H-pyrrol-1-yl)-1-propanone: This intermediate is prepared by reacting phenylacetic acid with pyrrole in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the two intermediates under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of action of various biological pathways and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing neurological functions . The exact pathways and molecular targets are still under investigation, but it is believed to affect dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
3-Phenyl-3-(1H-pyrrol-1-yl)-1-propanone: Shares the pyrrole and phenyl groups but lacks the piperidine moiety.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is unique due to its combination of piperidine, pyrrole, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25ClN2O2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C24H25ClN2O2/c25-21-10-8-20(9-11-21)24(29)12-16-27(17-13-24)23(28)18-22(26-14-4-5-15-26)19-6-2-1-3-7-19/h1-11,14-15,22,29H,12-13,16-18H2 |
InChI Key |
GSVLAXOMXFXXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC(C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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